An In-depth Technical Guide to 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate): Properties and Applications
An In-depth Technical Guide to 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, mechanisms, and applications of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate). As a versatile chemiluminescent and fluorescent probe, this compound offers significant potential in various research and development fields, from cellular imaging to advanced materials science.
Introduction to the 10,10'-Dimethyl-9,9'-biacridinium Dication (Lucigenin)
10,10'-Dimethyl-9,9'-biacridinium, commonly known as lucigenin, is a cationic compound renowned for its robust chemiluminescence in the presence of reducing agents and oxygen.[1][2] This property has established it as a valuable tool for the detection of reactive oxygen species (ROS), particularly the superoxide anion radical (O₂⁻•).[3][4][5] The dicationic nature of lucigenin allows for the formation of various salts, with the counter-ion influencing its solubility, stability, and specific applications. This guide focuses on the bis(monomethyl terephthalate) salt, a variant that has garnered interest for its unique photophysical characteristics.[6]
Physicochemical Properties
The core of the compound is the 10,10'-Dimethyl-9,9'-biacridinium dication. The properties of the overall salt are influenced by the bis(monomethyl terephthalate) counter-ions.
Core Dication: 10,10'-Dimethyl-9,9'-biacridinium
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₂N₂²⁺ | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 245-250 °C (dinitrate salt) | [1][7] |
| Solubility | Soluble in acetic acid (dinitrate salt) | [1][7] |
| Fluorescence (dinitrate salt) | λex 368 nm; λem 505 nm in H₂O | [2][8] |
| λex 319 nm; λem 384 nm (pH 9.0) | [2][8] | |
| λex 360 nm; λem 449 nm (Reaction product) | [2][8] |
Counter-ion: Monomethyl Terephthalate
| Property | Value | Source |
| Molecular Formula | C₉H₇O₄⁻ | [9][10] |
| Molecular Weight | 180.16 g/mol | [10] |
| Appearance | White flakes or powder | [9] |
| Melting Point | 220-223 °C | [9] |
| Solubility | Slightly soluble in water; soluble in methanol, benzene, and ether | [9] |
The presence of the monomethyl terephthalate counter-ion can enhance the compound's solubility in organic solvents, which is advantageous for its application in organic electronics such as OLEDs.[6]
The Mechanism of Chemiluminescence
The chemiluminescence of lucigenin is a complex process initiated by the reduction of the dication. The key steps involved in the generation of light in the presence of superoxide are outlined below.
Figure 1: Simplified mechanism of lucigenin chemiluminescence.
The process begins with the one-electron reduction of the lucigenin dication (Luc²⁺) to a cation radical (Luc⁺•) by a reducing agent, commonly the superoxide anion (O₂⁻•). This radical can then react with another superoxide molecule to form an unstable dioxetane intermediate. The subsequent decomposition of this intermediate yields two molecules of N-methylacridone (NMA), one of which is in an electronically excited state (NMA*). The return of the excited NMA to its ground state results in the emission of a photon of light, typically in the green region of the spectrum.[6]
Applications in Research and Development
The unique properties of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) make it a valuable tool in several advanced applications.
Detection of Reactive Oxygen Species (ROS)
Lucigenin is a highly sensitive probe for the detection of superoxide anions.[4][5] This has led to its widespread use in biological systems to study oxidative stress and the activity of enzymes that produce superoxide, such as NADPH oxidase.[4]
Experimental Protocol: Detection of Superoxide in a Cellular Assay
-
Cell Preparation: Culture cells of interest to the desired confluency in a suitable multi-well plate.
-
Reagent Preparation: Prepare a stock solution of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
-
Assay Buffer: Prepare a suitable assay buffer, typically a HEPES-buffered saline solution.
-
Incubation: Wash the cells with the assay buffer and then incubate them with a working solution of the lucigenin salt (typically 5-250 µM) in the assay buffer.
-
Stimulation: If required, add a stimulus to induce superoxide production (e.g., phorbol myristate acetate (PMA) for neutrophils).
-
Measurement: Immediately measure the chemiluminescence using a luminometer. The light output is proportional to the rate of superoxide production.
Figure 2: Workflow for superoxide detection using a lucigenin-based assay.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
The bis(monomethyl terephthalate) salt of 10,10'-Dimethyl-9,9'-biacridinium has been identified as a key compound for OLEDs and other optoelectronic devices due to its excellent photophysical properties and stability.[6] The terephthalate moiety can influence the charge transport and emissive properties of the material, making it suitable for use as an emitter or in other layers of an OLED device.
Fluorescent Probes for Biological Imaging
This compound also serves as a highly effective fluorescent probe in biological imaging.[6] Its ability to be taken up by cells allows for the visualization of cellular processes with high sensitivity.[6] The fluorescence of lucigenin is known to be quenched by chloride ions, which also allows for its use as a chloride-sensitive indicator.[3]
Photodynamic Therapy
In the field of cancer treatment, 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) has applications in photodynamic therapy.[6] Upon light activation, it can generate reactive oxygen species that selectively target and destroy cancer cells.[6]
Synthesis and Handling
While specific synthesis protocols for 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) are not widely published in peer-reviewed literature, the general synthesis of the lucigenin dication involves the reductive dimerization of N-methylacridone followed by oxidation. The bis(monomethyl terephthalate) salt can then be prepared through anion exchange with a suitable monomethyl terephthalate salt.
Handling and Storage:
-
Keep away from heat and combustible materials as the dinitrate salt is an oxidizer.
-
Wear suitable protective clothing, as monomethyl terephthalate can be irritating to the eyes, respiratory system, and skin.[9]
Conclusion
10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) is a multifunctional compound with significant potential in diverse scientific and technological fields. Its core chemiluminescent and fluorescent properties, derived from the lucigenin dication, are well-established for the sensitive detection of superoxide and for cellular imaging. The presence of the bis(monomethyl terephthalate) counter-ion appears to confer advantageous properties for applications in organic electronics and photodynamic therapy, although further research is needed to fully elucidate the structure-property relationships. This guide provides a foundational understanding for researchers and developers looking to leverage the unique capabilities of this promising compound.
References
- 1. Powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. s7c093c6ff6cff6e7.jimcontent.com [s7c093c6ff6cff6e7.jimcontent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of the chemiluminescent probe lucigenin to monitor the production of the superoxide anion radical in a recombinant Aspergillus niger (B1-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
